![molecular formula C25H18O B12610438 1-[(Naphthalen-1-YL)methoxy]anthracene CAS No. 917985-34-3](/img/structure/B12610438.png)
1-[(Naphthalen-1-YL)methoxy]anthracene
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Overview
Description
1-[(Naphthalen-1-YL)methoxy]anthracene is an organic compound that belongs to the class of anthracene derivatives. Anthracene derivatives are known for their unique photophysical properties, making them valuable in various scientific and industrial applications. This compound, in particular, has garnered attention due to its potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Naphthalen-1-YL)methoxy]anthracene typically involves the reaction of anthracene with naphthalen-1-ylmethanol under specific conditions. One common method is the Suzuki cross-coupling reaction, which involves the use of palladium catalysts and base . The reaction conditions often include:
Catalyst: Palladium(II) acetate
Base: Potassium carbonate
Solvent: Tetrahydrofuran (THF)
Temperature: 80-100°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[(Naphthalen-1-YL)methoxy]anthracene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Bromine in carbon tetrachloride
Major Products
Oxidation: Formation of anthraquinone derivatives
Reduction: Formation of dihydroanthracene derivatives
Substitution: Formation of halogenated anthracene derivatives
Scientific Research Applications
1-[(Naphthalen-1-YL)methoxy]anthracene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the development of OLEDs and other optoelectronic devices due to its excellent photophysical properties
Mechanism of Action
The mechanism of action of 1-[(Naphthalen-1-YL)methoxy]anthracene involves its interaction with specific molecular targets. In optoelectronic applications, the compound acts as an electron donor or acceptor, facilitating the transfer of electrons and enhancing the efficiency of devices like OLEDs. The molecular pathways involved include the formation of excitons and their subsequent recombination to emit light .
Comparison with Similar Compounds
Similar Compounds
- 9-(4-phenyl)anthracene
- 9-(4-phenylethynyl)-anthracene
- 9,10-bis(phenylethynyl)anthracene
Uniqueness
1-[(Naphthalen-1-YL)methoxy]anthracene stands out due to its unique combination of naphthyl and anthracene moieties, which impart distinct photophysical properties. Compared to similar compounds, it offers better thermal stability and higher quantum yield, making it more suitable for high-performance optoelectronic applications .
Biological Activity
1-[(Naphthalen-1-YL)methoxy]anthracene is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential biological activities. This compound, with the CAS number 917985-34-3, exhibits properties that could be beneficial in medicinal chemistry, particularly in the fields of anticancer and antioxidant research. This article explores the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its effects.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features an anthracene backbone substituted with a methoxy group and a naphthyl moiety, which may influence its biological interactions.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activities. For instance, a study on related naphthalene derivatives demonstrated their effectiveness against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various pathways.
Table 1: Anticancer Activity Summary
Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | MCF-7 | TBD | Induction of apoptosis |
Related Naphthalene Derivative | MDA-MB-231 | TBD | Inhibition of cell proliferation |
Antioxidant Activity
The antioxidant activity of polycyclic aromatic hydrocarbons is well-documented. Compounds like this compound can scavenge free radicals, reducing oxidative stress. Studies have shown that similar compounds exhibit strong antioxidant capabilities through mechanisms such as electron donation and radical stabilization .
Anti-inflammatory Effects
Inflammation plays a critical role in cancer progression and other diseases. Research indicates that naphthalene-based compounds can inhibit inflammatory responses by modulating cytokine production and reducing oxidative stress . This property may contribute to their overall therapeutic potential.
Case Studies
Several case studies have highlighted the biological activity of compounds related to this compound:
- Study on Antioxidant Effects : A hydroethanolic extract containing naphthalene derivatives showed significant antioxidant activity, correlating with high flavonoid content. The extract demonstrated effective scavenging of DPPH radicals, indicating potential applications in preventing oxidative damage .
- Anticancer Mechanism Exploration : In vitro studies on similar compounds revealed that they induce apoptosis in breast cancer cells via mitochondrial pathways, emphasizing their role as potential chemotherapeutic agents .
Research Findings
Recent literature emphasizes the importance of structure-activity relationships (SAR) in determining the biological efficacy of PAHs. Modifications to the naphthalene and anthracene components can significantly enhance or diminish biological activity.
Key Findings:
- Drug-likeness : Computational studies suggest favorable drug-likeness profiles for these compounds, indicating potential for further development .
- ADMET Properties : Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest that these compounds may exhibit acceptable pharmacokinetic properties .
Properties
CAS No. |
917985-34-3 |
---|---|
Molecular Formula |
C25H18O |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
1-(naphthalen-1-ylmethoxy)anthracene |
InChI |
InChI=1S/C25H18O/c1-2-9-20-16-24-21(15-19(20)8-1)11-6-14-25(24)26-17-22-12-5-10-18-7-3-4-13-23(18)22/h1-16H,17H2 |
InChI Key |
QIFNYLPOVZYWKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=CC=CC4=CC5=CC=CC=C5C=C43 |
Origin of Product |
United States |
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